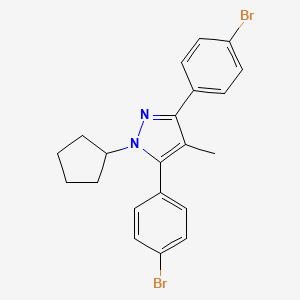![molecular formula C22H21ClN4 B10927135 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B10927135.png)
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological effects. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent, with studies indicating its superior activity compared to standard drugs.
Material Science: Its unique luminescent properties make it a candidate for use in the development of new luminescent materials.
Coordination Chemistry: The compound can act as a ligand to form coordination complexes with metal ions, which can be used in catalysis and other applications.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The compound’s structure allows it to bind effectively to the active site of DHFR, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4,5-dihydro-1H-pyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
Hydrazine-coupled pyrazoles: These derivatives have shown potent antileishmanial and antimalarial activities, similar to the compound .
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H21ClN4/c1-15-6-4-8-18(10-15)21-17(3)22(19-9-5-7-16(2)11-19)27(25-21)14-26-13-20(23)12-24-26/h4-13H,14H2,1-3H3 |
InChI Key |
FFNWQGXXJBKVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10927075.png)
![6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927077.png)
![N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927081.png)



![2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10927104.png)
![1-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927113.png)
![4-chloro-1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10927121.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927126.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927129.png)

